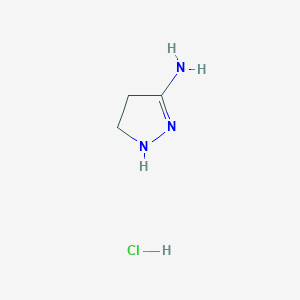

![molecular formula C18H19FN4O2S B2798202 1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine CAS No. 869075-06-9](/img/structure/B2798202.png)

1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

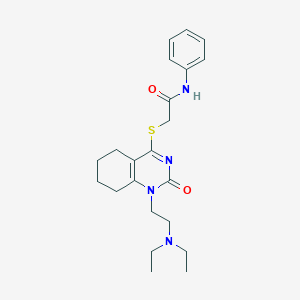

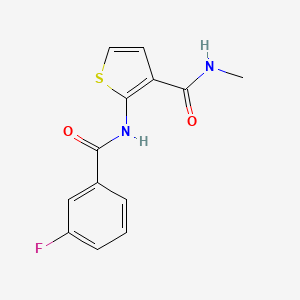

The compound “1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine” is a complex organic molecule. It contains a benzenesulfonyl group, an indole group with a fluorine and a methyl substituent, and a guanidine group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the indole and benzenesulfonyl groups. The fluorine and methyl groups would probably be introduced via substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzenesulfonyl group would likely contribute to the compound’s overall polarity, while the indole group could potentially participate in pi stacking interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzenesulfonyl, indole, and guanidine groups. For instance, the benzenesulfonyl group might undergo nucleophilic aromatic substitution reactions, while the indole group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the polar benzenesulfonyl group and the basic guanidine group could affect the compound’s solubility and acidity/basicity .科学的研究の応用

- Targeting Protein Kinases : Guanidine derivatives, including N’-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine, have been investigated as potential protein kinase inhibitors. Protein kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits in diseases such as cancer, inflammation, and neurodegenerative disorders .

- Anti-Cancer Agents : Researchers have explored guanidine-based compounds for their anti-cancer properties. The structural features of this compound may allow it to interact with key cellular targets involved in cancer progression. Further studies are needed to evaluate its efficacy and safety .

- Fluorescent Properties : The indole moiety in N’-(benzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine imparts fluorescence. Scientists have investigated its photophysical behavior, including fluorescence emission spectra and quantum yield. Such properties make it interesting for applications in optoelectronic devices, sensors, and imaging agents .

- Building Blocks for Functional Materials : The guanidine scaffold, combined with the indole and sulfonyl groups, provides a versatile platform for designing functional materials. Researchers have explored its use in constructing novel organic frameworks, polymers, and supramolecular assemblies .

- Cellular Imaging : The fluorescent nature of this compound makes it suitable for cellular imaging studies. Researchers have used it to visualize specific cellular components and processes in live cells .

- Enzyme Inhibition Studies : Investigating its interaction with enzymes (such as kinases or proteases) can provide insights into its mechanism of action and potential therapeutic applications .

- Bioorthogonal Chemistry : The guanidine group can participate in bioorthogonal reactions, enabling selective labeling of biomolecules. Researchers have explored its use in bioconjugation strategies for studying cellular processes and protein function .

- ADME Properties : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for drug development. Researchers have investigated its stability, solubility, and metabolic pathways .

Medicinal Chemistry and Drug Development

Photophysics and Optoelectronics

Materials Science and Organic Synthesis

Biological Studies

Chemical Biology and Bioconjugation

Pharmacokinetics and Metabolism

将来の方向性

特性

IUPAC Name |

1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2S/c1-12-15(16-11-13(19)7-8-17(16)22-12)9-10-21-18(20)23-26(24,25)14-5-3-2-4-6-14/h2-8,11,22H,9-10H2,1H3,(H3,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRIDYIISVOYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid](/img/structure/B2798120.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)

![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B2798141.png)